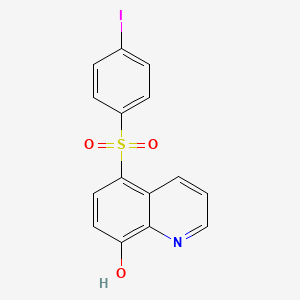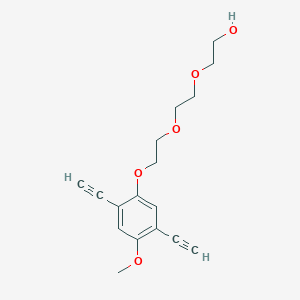![molecular formula C15H14N2O B12880867 3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 61191-34-2](/img/structure/B12880867.png)
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with a similar pyrrole-pyridine fused ring system.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61191-34-2 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
3,6-dimethyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-9-8-12-13(15(18)16-9)10(2)14(17-12)11-6-4-3-5-7-11/h3-8,17H,1-2H3,(H,16,18) |
InChIキー |
KQQVKHOOAWPXGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(N2)C3=CC=CC=C3)C)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
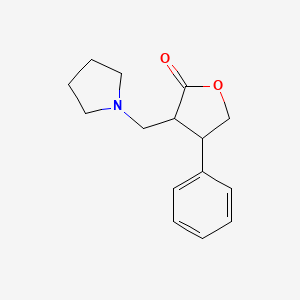
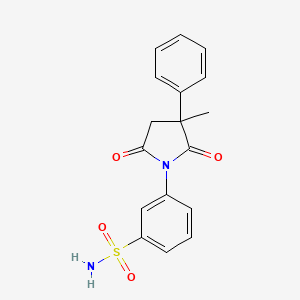
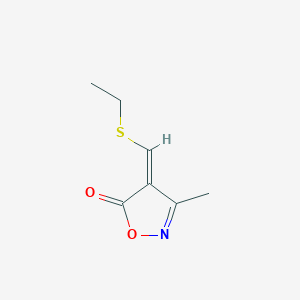

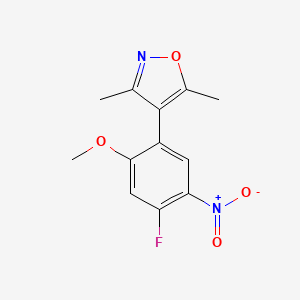
![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
gold](/img/structure/B12880837.png)



